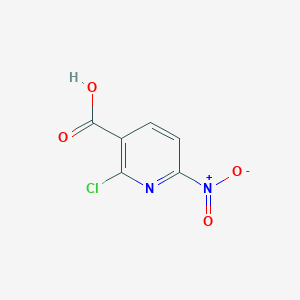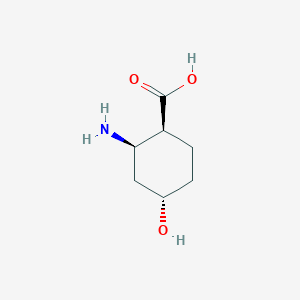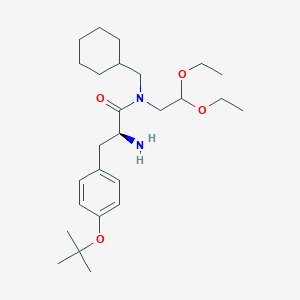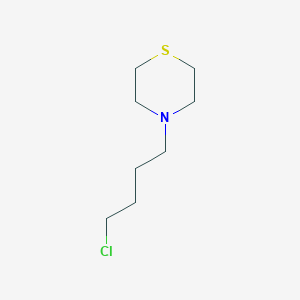
2-Chloro-6-nitronicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-nitronicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitronicotinic acid typically involves the nitration of 2-chloronicotinic acid. The process can be summarized as follows:
Nitration Reaction: 2-Chloronicotinic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chlorination: Starting from nicotinic acid, chlorination is performed to obtain 2-chloronicotinic acid.
Nitration: The chlorinated product is then subjected to nitration under controlled conditions to yield this compound.
化学反应分析
Types of Reactions: 2-Chloro-6-nitronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminonicotinic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like potassium carbonate.
Major Products:
Aminonicotinic Acid Derivatives: Formed through substitution reactions.
Amino-2-chloronicotinic Acid: Formed through reduction reactions.
科学研究应用
2-Chloro-6-nitronicotinic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
作用机制
The mechanism of action of 2-Chloro-6-nitronicotinic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. For instance:
Reduction of the Nitro Group: The reduction of the nitro group to an amino group can lead to the formation of compounds with enhanced biological activity.
Substitution of the Chlorine Atom: Substitution reactions can yield derivatives with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
相似化合物的比较
2-Chloronicotinic Acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Nitronicotinic Acid:
Uniqueness: 2-Chloro-6-nitronicotinic acid is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in pharmaceuticals and organic synthesis .
属性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
202.55 g/mol |
IUPAC 名称 |
2-chloro-6-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |
InChI 键 |
YTQJBFFKGLJLJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)

![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)


